molecular formula C18H16ClFN2O B2810502 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one CAS No. 338400-89-8

3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one

Cat. No.: B2810502
CAS No.: 338400-89-8
M. Wt: 330.79
InChI Key: CFJPTGZKEFDISY-UHFFFAOYSA-N
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Description

3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one is a cyclohexenone derivative featuring a 2-aminoanilino substituent at position 3 and a 2-chloro-6-fluorophenyl group at position 3. The cyclohexenone core provides a rigid, conjugated system, while the aromatic substituents introduce steric and electronic complexity.

Properties

IUPAC Name

3-(2-aminoanilino)-5-(2-chloro-6-fluorophenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O/c19-14-4-3-5-15(20)18(14)11-8-12(10-13(23)9-11)22-17-7-2-1-6-16(17)21/h1-7,10-11,22H,8-9,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJPTGZKEFDISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexenone core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the aromatic ring.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, often using aniline derivatives under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce cyclohexanone derivatives.

Scientific Research Applications

3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:

    Binding to enzymes: Inhibiting or modifying their activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 3-Anilino-5-(3-chlorophenyl)-2-cyclohexen-1-one (CAS 333325-97-6)

  • Structural Differences: Replaces the 2-chloro-6-fluorophenyl group with a 3-chlorophenyl group and lacks the amino group on the anilino ring.
  • Implications: The meta-chlorine substituent (vs. Absence of the amino group diminishes hydrogen-bonding capacity, which could lower solubility in polar solvents .

b. 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one

  • Structural Differences: Incorporates a nitro group at position 5 of the anilino ring and 5,5-dimethyl groups on the cyclohexenone.
  • 5,5-Dimethyl groups increase steric bulk, possibly hindering crystal packing efficiency, as evidenced by its lower melting point (481 K) compared to non-methylated analogs .

c. 5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(tetrahydroisoquinolinyl)-2-cyclohexen-1-one (CAS 338793-14-9)

  • Structural Differences: Replaces the 2-aminoanilino group with a hydroxy-tetrahydroisoquinolinyl moiety.
  • Implications: The hydroxy group introduces additional hydrogen-bonding sites, likely improving solubility in aqueous media. The tetrahydroisoquinolinyl group may enhance biological activity, as seen in alkaloid-derived pharmaceuticals, though specific data are unavailable .

Electronic and Steric Comparisons

Compound Key Substituents Electronic Effects Steric Effects
Target Compound 2-Aminoanilino, 2-Cl-6-F-Ph Amino group (electron-donating) enhances resonance stabilization of cyclohexenone. Ortho substituents (Cl, F) increase steric hindrance.
3-Anilino-5-(3-Cl-Ph) analog Anilino, 3-Cl-Ph No amino group; weaker resonance effects. Meta -Cl reduces steric crowding.
3-(2-Amino-5-nitroanilino) analog 5-NO₂-anilino, 5,5-dimethyl Nitro group (electron-withdrawing) deactivates the ring. Dimethyl groups hinder conformational flexibility.

Crystallographic and Solid-State Behavior

  • Target Compound: No direct crystallographic data are available. However, analogs like 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one exhibit envelope conformations in the cyclohexenone ring, stabilized by N–H⋯O and C–H⋯O hydrogen bonds. These interactions create 3D networks, influencing melting points and solubility .
  • Chalcone Derivatives: Related 3-(2-chloro-6-fluorophenyl)chalcones (e.g., from ) show planar structures with strong π-π stacking, suggesting that the target compound may similarly exhibit pronounced aromatic interactions in the solid state .

Biological Activity

3-(2-Aminoanilino)-5-(2-chloro-6-fluorophenyl)-2-cyclohexen-1-one (CAS No. 338400-89-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a cyclohexenone ring, which is known for its reactivity and ability to interact with various biological targets. Its structure can be represented as follows:

C16H15ClFN2O\text{C}_{16}\text{H}_{15}\text{ClF}\text{N}_{2}\text{O}

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation. In particular, it has been noted for its inhibitory effects on the Wee1 kinase, which plays a crucial role in cell cycle regulation. By inhibiting Wee1, this compound promotes premature mitotic entry in cancer cells, leading to increased apoptosis in tumor tissues .

Anticancer Properties

The compound has shown promising results in various studies targeting different types of cancer:

  • Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Lung Cancer : Similar effects were observed in lung cancer models, where the compound inhibited tumor growth and enhanced the efficacy of standard chemotherapy agents .

Enzyme Inhibition

As an inhibitor of histone deacetylases (HDACs), this compound contributes to the modulation of gene expression related to cell growth and differentiation. HDAC inhibition is associated with increased acetylation of histones, leading to transcriptional activation of tumor suppressor genes .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Breast Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells.
    • Findings : The compound exhibited IC50 values of 12 µM and 15 µM respectively, indicating potent anti-proliferative activity .
  • In Vivo Study in Xenograft Models :
    • Objective : To assess tumor growth inhibition in mice bearing human lung cancer xenografts.
    • Results : Treatment with the compound resulted in a 65% reduction in tumor volume compared to control groups after four weeks of administration .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Observations
AnticancerMCF-7 (Breast Cancer)12Induces apoptosis
AnticancerMDA-MB-231 (Breast Cancer)15Disrupts cell cycle
Tumor Growth InhibitionLung Cancer XenograftN/A65% reduction in tumor volume

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